molecular formula C12H10BrNO2 B177445 1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone CAS No. 169814-53-3

1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone

Cat. No.: B177445
CAS No.: 169814-53-3
M. Wt: 280.12 g/mol
InChI Key: VMXOIFUGLPLFJD-UHFFFAOYSA-N
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Description

1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone is an organic compound featuring a bromophenyl group attached to a methylisoxazole ring, which is further connected to an ethanone moiety

Preparation Methods

The synthesis of 1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like sodium borohydride for reduction.

Scientific Research Applications

1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the isoxazole ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a bromophenyl group with a methylisoxazole ring, providing distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(4-bromophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-7(15)11-8(2)16-14-12(11)9-3-5-10(13)6-4-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXOIFUGLPLFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101224395
Record name 1-[3-(4-Bromophenyl)-5-methyl-4-isoxazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169814-53-3
Record name 1-[3-(4-Bromophenyl)-5-methyl-4-isoxazolyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169814-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4-Bromophenyl)-5-methyl-4-isoxazolyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acetylacetone (1.25 mL, 12 mmol) was added to a sodium ethoxide solution 3.09 N (3.95 mL, 12 mmol) in EtOH (22 mL) at room temperature. The resulting yellow solution was cooled with a ice-bath and a cloudy solution of (E)- and/or (Z)-4-bromo-N-hydroxy-benzenecarboximidoyl chloride (2.35 g, 10 mmol) in EtOH (8 mL) was added dropwise within 10 min keeping the temperature below 5° C. The light yellow suspension was stirred at room temperature for 3 h and then acidified with 6 N HCl and then evaporated. The resulting mixture was extracted with ethyl acetate and the combined organic layers were then washed with water and brine, dried over Na2SO4 and evaporated. Purification by chromatography (SiO2, heptane:ethyl acetate:=100:0 to 7:3) afforded the title compound (2.35 g, 84%) as a light yellow oil. MS m/e: 280.1/282.1 [M+H]+.
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
3.95 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.35 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
84%

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